molecular formula C13H14F3N B12606783 3-Azabicyclo[3.1.0]hexane, 3-methyl-1-[4-(trifluoromethyl)phenyl]- CAS No. 909397-12-2

3-Azabicyclo[3.1.0]hexane, 3-methyl-1-[4-(trifluoromethyl)phenyl]-

Cat. No.: B12606783
CAS No.: 909397-12-2
M. Wt: 241.25 g/mol
InChI Key: YUWBVKCAVVHGFX-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexane, 3-methyl-1-[4-(trifluoromethyl)phenyl]- is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives typically involves cyclization reactions. One common method is the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction . Another approach involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides . These methods utilize easily accessible starting materials and can be performed under mild conditions.

Industrial Production Methods

Industrial production of 3-azabicyclo[3.1.0]hexane derivatives often relies on scalable and efficient synthetic routes. The metal-mediated cyclopropanation domino reaction of chain enynes is a popular strategy due to its scalability and substrate scope . This method relies on in situ-generated metal carbene species in the presence of catalysts such as palladium, gold, ruthenium, cobalt, nickel, and rhodium salts .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane derivatives undergo various types of chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert these compounds into their reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced forms of the compound .

Biological Activity

3-Azabicyclo[3.1.0]hexane derivatives, particularly those substituted with various functional groups, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound 3-Azabicyclo[3.1.0]hexane, 3-methyl-1-[4-(trifluoromethyl)phenyl]- is a notable member of this class, exhibiting potential as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of 3-Azabicyclo[3.1.0]hexane, 3-methyl-1-[4-(trifluoromethyl)phenyl]- is C12H12F3NC_{12}H_{12}F_3N. Its structure features a bicyclic framework with a nitrogen atom incorporated into the ring system, which is characteristic of azabicyclic compounds.

Pharmacological Profile

Research indicates that compounds within the 3-azabicyclo[3.1.0]hexane class exhibit a range of pharmacological activities, including:

  • Opioid Receptor Modulation : Certain derivatives have been designed as μ-opioid receptor ligands with high affinity and selectivity, suggesting potential use in pain management and treatment of pruritus in veterinary medicine .
  • Antinociceptive Properties : Some studies have shown that these compounds can act as antagonists to morphine-induced antinociception, indicating their utility in pain relief without the typical side effects associated with opioid use .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of 3-azabicyclo[3.1.0]hexane derivatives against various cancer cell lines:

  • A study utilizing the K562 human erythroleukemia cell line demonstrated that specific spiroadducts derived from this compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition at low concentrations .
  • The structure-activity relationship (SAR) analysis revealed that modifications to the nitrogen substituents significantly influenced biological activity, emphasizing the importance of chemical structure in determining efficacy .

Case Study 1: Opioid Receptor Ligands

In a study focusing on the design of novel μ-opioid receptor ligands, researchers synthesized several derivatives of 3-azabicyclo[3.1.0]hexane. The lead compounds demonstrated binding affinities in the picomolar range, showcasing their potential for therapeutic applications in pain management .

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of various 3-azabicyclo[3.1.0]hexane derivatives against different cancer cell lines. Notably, certain compounds displayed pronounced activity against K562 cells, with modifications leading to enhanced potency .

Data Summary

Compound IC50 (μg/mL) Biological Activity
Spiroadduct 4f5 ± 1Significant activity against K562 cells
Spiroadduct 6i12 ± 2Moderate activity against K562 cells
μ-opioid receptor ligand (various)PicomolarHigh affinity for μ-opioid receptors

Properties

CAS No.

909397-12-2

Molecular Formula

C13H14F3N

Molecular Weight

241.25 g/mol

IUPAC Name

3-methyl-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C13H14F3N/c1-17-7-11-6-12(11,8-17)9-2-4-10(5-3-9)13(14,15)16/h2-5,11H,6-8H2,1H3

InChI Key

YUWBVKCAVVHGFX-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC2(C1)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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